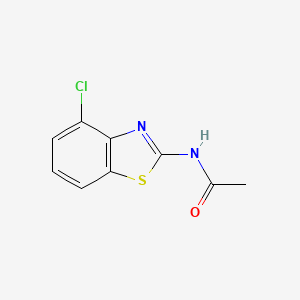

N-(4-chloro-1,3-benzothiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

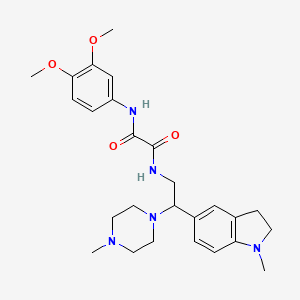

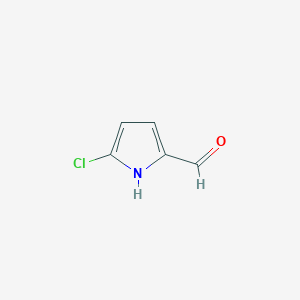

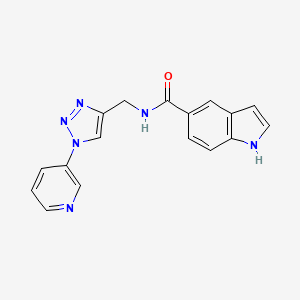

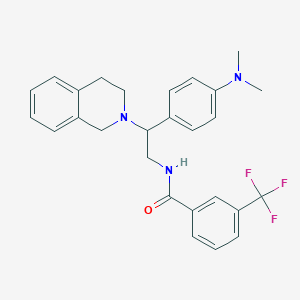

“N-(4-chloro-1,3-benzothiazol-2-yl)acetamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(4-chloro-1,3-benzothiazol-2-yl)acetamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “N-(4-chloro-1,3-benzothiazol-2-yl)acetamide” can be represented by the empirical formula C9H7ClN2OS . The InChI code for this compound is 1S/C9H7ClN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) .Physical And Chemical Properties Analysis

“N-(4-chloro-1,3-benzothiazol-2-yl)acetamide” is a solid compound . Its molecular weight is 226.68 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Analgesic Activity Research

A study focused on the synthesis of acetamide derivatives, including N-(4-chloro-1,3-benzothiazol-2-yl)acetamide, to investigate their potential analgesic activities. These compounds were evaluated using various nociceptive stimuli, demonstrating significant analgesic properties without adversely affecting motor coordination (Kaplancıklı et al., 2012).

Antitumor Activity Studies

Another research explored the antitumor potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, highlighting compounds with considerable activity against certain cancer cell lines. This suggests the role of N-(4-chloro-1,3-benzothiazol-2-yl)acetamide derivatives in developing new anticancer agents (Yurttaş et al., 2015).

Antimicrobial Nano-Materials

Research into antimicrobial nano-materials synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, including analogs of N-(4-chloro-1,3-benzothiazol-2-yl)acetamide. These compounds showed promising activities against pathogenic bacteria and Candida species, indicating their potential in antimicrobial applications (Mokhtari & Pourabdollah, 2013).

Photovoltaic Efficiency and Ligand-Protein Interactions

A study conducted spectroscopic and quantum mechanical analyses on benzothiazolinone acetamide analogs, including derivatives of N-(4-chloro-1,3-benzothiazol-2-yl)acetamide. It assessed their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their interactions with biological targets like cyclooxygenase 1 (COX1). The findings suggest applications in both renewable energy and biomedical research (Mary et al., 2020).

Corrosion Inhibition Studies

In the field of materials science, benzimidazole derivatives related to N-(4-chloro-1,3-benzothiazol-2-yl)acetamide have been synthesized and characterized for their potential as corrosion inhibitors. Their effectiveness in protecting carbon steel against corrosion in acidic environments has been demonstrated, showcasing the compound's utility beyond biomedical applications (Rouifi et al., 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c1-5(13)11-9-12-8-6(10)3-2-4-7(8)14-9/h2-4H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIKFGSDRDEZLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2644119.png)

![4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B2644121.png)

![2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2644124.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2644129.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid Hydrochloride](/img/structure/B2644133.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2644137.png)